9-Aminominocycline Sulfate

Beschreibung

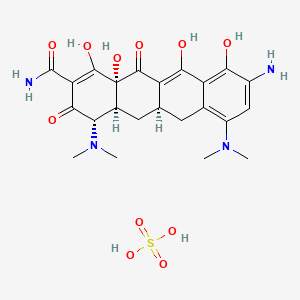

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4)/t8-,10-,16-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPQNMFANKZKNK-KBTHSJHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of 9-Aminominocycline Sulfate: A Linchpin in the Evolution of Tetracycline Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The relentless challenge of antimicrobial resistance has necessitated the evolution of established antibiotic classes. The tetracyclines, a cornerstone of antibacterial therapy for decades, have faced diminishing efficacy due to widespread resistance. This guide provides a comprehensive technical overview of 9-aminominocycline sulfate, a pivotal intermediate in the synthesis of the potent glycylcycline antibiotic, tigecycline. We will delve into the scientific rationale behind its discovery, tracing the journey from the limitations of early tetracyclines to the innovative design of 9-substituted minocycline derivatives. This whitepaper will furnish detailed, field-proven synthetic protocols for the nitration of minocycline, the subsequent reduction to 9-aminominocycline, and its conversion to the stable sulfate salt. Furthermore, we will explore the compound's intrinsic biological activities, which extend beyond its role as a synthetic precursor, and present its key physicochemical properties. This document is intended to serve as a practical and authoritative resource for professionals engaged in antibiotic research and development.

Introduction: The Imperative for a New Generation of Tetracyclines

The tetracycline antibiotics, first introduced in the 1940s, revolutionized the treatment of bacterial infections with their broad spectrum of activity.[1] However, their extensive use led to the emergence and dissemination of bacterial resistance, primarily through two mechanisms: efflux pumps that actively remove the antibiotic from the bacterial cell and ribosomal protection proteins that prevent the antibiotic from binding to its target, the 30S ribosomal subunit.[2] This escalating resistance rendered many of the earlier tetracyclines clinically ineffective against a range of important pathogens.

This critical challenge spurred the development of new tetracycline analogues capable of evading these resistance mechanisms. The strategic focus shifted to modifying the tetracycline scaffold at positions that could enhance binding to the ribosome and reduce susceptibility to efflux. The C9 position of the minocycline molecule emerged as a promising site for chemical modification. This led to the development of the glycylcyclines, a new class of tetracyclines characterized by a glycylamido substituent at the 9-position.[2] Tigecycline, the first clinically approved glycylcycline, stands as a testament to the success of this strategy, exhibiting potent activity against a wide array of multidrug-resistant bacteria.[3][4] At the heart of tigecycline's synthesis lies the crucial intermediate: 9-aminominocycline.[5] This guide will illuminate the discovery and synthesis of its stable sulfate salt, a key component in the production of this life-saving antibiotic.

The Genesis of 9-Aminominocycline: A Strategic Design

The journey to 9-aminominocycline was not one of serendipity but of rational drug design. The central hypothesis was that a bulky substituent at the C9 position of the minocycline D-ring could sterically hinder the interaction of the antibiotic with both efflux pumps and ribosomal protection proteins. The introduction of an amino group at this position provides a versatile chemical handle for the attachment of various side chains, including the N-tert-butylglycylamido group of tigecycline.[2]

The synthesis of 9-substituted minocycline derivatives, therefore, represented a significant breakthrough in overcoming acquired tetracycline resistance.[6] The initial step in this synthetic endeavor is the introduction of a nitro group at the 9-position, which can then be reduced to the key amine functionality. The subsequent development of robust and scalable synthetic routes to 9-aminominocycline was paramount for the successful clinical development of tigecycline.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available antibiotic, minocycline. The overall synthetic pathway involves three key transformations: nitration of the aromatic D-ring, reduction of the nitro group to an amine, and finally, formation of the sulfate salt to enhance stability and facilitate handling.

Figure 1: General synthetic pathway for this compound.

Step 1: Nitration of Minocycline to 9-Nitrominocycline

The regioselective introduction of a nitro group at the C9 position of the electron-rich D-ring of minocycline is the critical first step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent in a strong acid.

Experimental Protocol:

-

Materials: Minocycline hydrochloride, concentrated sulfuric acid (98%), nitric acid (90%).

-

Procedure:

-

In a multi-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add minocycline hydrochloride (1 equivalent) to concentrated sulfuric acid (3 volumes) at a temperature maintained between 0 and 5 °C with an ice bath.[7]

-

Once the minocycline hydrochloride is fully dissolved, slowly add nitric acid (1.2-1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.[7] The presence of hydrogen chloride from the starting material can have a detrimental effect on the quality of the product, so applying a vacuum during this step can be beneficial to remove any evolved HCl gas.[7]

-

After the addition is complete, continue stirring the reaction mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).[8]

-

Upon completion, the reaction mixture is quenched by slowly adding it to a vigorously stirred, cold non-polar solvent such as diethyl ether or isopropanol to precipitate the 9-nitrominocycline sulfate salt.[8][9]

-

The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield 9-nitrominocycline as its sulfate salt.[9]

-

Causality Behind Experimental Choices:

-

The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Maintaining a low temperature throughout the reaction is crucial to control the exothermic nature of the nitration and to minimize the formation of side products, including the C4-epimer.[8]

-

The use of minocycline sulfate as a starting material can lead to a higher purity of 9-nitrominocycline compared to using minocycline hydrochloride, as the presence of chloride ions can lead to the formation of chlorinated impurities.[7]

Step 2: Reduction of 9-Nitrominocycline to 9-Aminominocycline

The conversion of the nitro group to a primary amine is most commonly and efficiently achieved through catalytic hydrogenation.

Experimental Protocol:

-

Materials: 9-Nitrominocycline sulfate, Palladium on carbon (5-10% Pd/C, 50% wet), methanol, water.

-

Procedure:

-

Dissolve 9-nitrominocycline sulfate (1 equivalent) in a mixture of methanol and water.[10]

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add the 5-10% Pd/C catalyst to the solution. The amount of catalyst can vary, but typically a catalytic amount is used.[11]

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of approximately 40 psi.[8]

-

Stir the reaction mixture vigorously at room temperature for 3-6 hours, or until hydrogen uptake ceases. Monitor the reaction by HPLC.[8][11]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

The filtrate containing 9-aminominocycline can be used directly in the next step or the product can be isolated.

-

Causality Behind Experimental Choices:

-

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to amines.[12] It offers good activity and selectivity under relatively mild conditions.

-

The use of a mixed solvent system of methanol and water ensures the solubility of the starting material and the product.

-

The reaction is performed under a hydrogen atmosphere to provide the reducing agent. The pressure can be adjusted to control the reaction rate.

Step 3: Formation and Isolation of this compound

For ease of handling, storage, and to ensure stability, 9-aminominocycline is typically converted to and isolated as its sulfate salt.

Experimental Protocol:

-

Materials: Filtrate containing 9-aminominocycline, dilute sulfuric acid, isopropanol.

-

Procedure:

-

To the filtrate from the previous step containing 9-aminominocycline, slowly add dilute sulfuric acid with stirring to adjust the pH.

-

The this compound will precipitate from the solution. The precipitation can be enhanced by the addition of a less polar solvent like isopropanol.[8]

-

Stir the resulting slurry at a low temperature (0-5 °C) to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to obtain this compound.[8]

-

Causality Behind Experimental Choices:

-

The addition of sulfuric acid protonates the basic amino groups of 9-aminominocycline, forming the more stable and crystalline sulfate salt.

-

The use of a less polar co-solvent reduces the solubility of the salt, leading to a higher yield of the precipitated product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and quality control.

| Property | Value | Source |

| CAS Number | 149934-20-3 | [13] |

| Molecular Formula | C₂₃H₃₀N₄O₁₁S | [13] |

| Molecular Weight | 570.6 g/mol | [13] |

| Appearance | White to off-white solid | [14] |

| IUPAC Name | (4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid | [13] |

Biological Activity of 9-Aminominocycline

While primarily recognized as a synthetic intermediate, 9-aminominocycline possesses intrinsic biological activity that is of growing interest to the scientific community.

Antimicrobial Activity

Recent studies have shown that 9-aminominocycline exhibits in vitro antimicrobial activity, although at higher concentrations than its derivative, tigecycline.[15] More significantly, it has been demonstrated to act as a synergistic agent with tigecycline against tigecycline-resistant bacteria expressing the Tet(X4) resistance mechanism.[15][16] This suggests a potential role for 9-aminominocycline in combination therapies to combat antibiotic resistance. The proposed mechanism for this synergistic effect involves 9-aminominocycline damaging the bacterial membrane and inhibiting efflux pumps, thereby increasing the intracellular concentration of tigecycline.[16]

Antiviral Activity

Intriguingly, recent research has unveiled a novel antiviral activity of 9-aminominocycline against SARS-CoV-2, the virus responsible for COVID-19.[17][18] Studies have shown that 9-aminominocycline can inhibit the papain-like protease (PLpro) of SARS-CoV-2, an enzyme crucial for viral replication.[17] The introduction of the amino group at the 9th position of minocycline was found to be critical for this inhibitory activity, with 9-aminominocycline demonstrating significantly greater potency than the parent minocycline molecule.[17][18] The IC₅₀ values for the inhibition of PLpro's proteolytic and deubiquitinase functions were reported to be 4.15 µM and 4.55 µM, respectively.[17] Furthermore, 9-aminominocycline showed efficacy against Delta and Omicron variants of SARS-CoV-2.[17]

Figure 2: Proposed mechanism of antiviral action of 9-aminominocycline.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in addressing the ever-present threat of antibiotic resistance. Its discovery was a pivotal moment in the evolution of the tetracycline class, enabling the development of the life-saving glycylcycline, tigecycline. The synthetic pathways to this key intermediate, while challenging, have been refined to allow for its large-scale production. Beyond its role as a building block, the emerging evidence of 9-aminominocycline's own antimicrobial and antiviral properties opens up exciting new avenues for research and development. This guide has provided a comprehensive technical overview of its discovery, synthesis, and biological significance, with the aim of empowering researchers and scientists to further explore the potential of this remarkable molecule in the ongoing fight against infectious diseases.

References

-

Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews, 65(2), 232-260. [Link]

-

Zhanel, G. G., Homenuik, K., Nichol, K., Noreddin, A., Vercaigne, L., Embil, J., Gin, A., Karlowsky, J. A., & Hoban, D. J. (2004). The glycylcyclines: a comparative review with the tetracyclines. Drugs, 64(1), 63–88. [Link]

-

Heo, K., & Pandey, K. (2025). 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme. Philadelphia College of Osteopathic Medicine Research Day. [Link]

-

Pandey, K., Lewis, D. S. M., Heo, K., Taval, S., Kumar, A., Byrareddy, S. N., & Kulkarni, A. (2025). 9-aminominocycline potentiates the efficacy of EIDD-1931 and PF-332 by targeting the papain like protease enzyme of SARS-CoV-2. Scientific Reports, 15(1), 89717. [Link]

-

Sum, P. E. (2006). Case studies in current drug development: 'glycylcyclines'. Current opinion in chemical biology, 10(4), 374–379. [Link]

-

Petersen, P. J., Jacobus, N. V., Weiss, W. J., Sum, P. E., & Testa, R. T. (1999). In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). Antimicrobial Agents and Chemotherapy, 43(4), 738–744. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

DigitalCommons@PCOM. (2025). 9-aminominocycline potentiates the efficacy of EIDD-1931 and PF-332 by targeting the papain like protease enzyme of SARS-CoV-2. Scientific Reports, 15(1). [Link]

-

ChemBK. (n.d.). 9-AMINO MINOCYCLINE SULFATE. Retrieved January 16, 2026, from [Link]

-

MacGowan, A. P. (2004). Tigecycline – The First Glycylcycline to Undergo Clinical Development: An Overview of In Vitro Activity Compared to Tetracycline. Semantic Scholar. [Link]

-

Li, R., et al. (2024). A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli. Frontiers in Microbiology, 15, 1432320. [Link]

-

The Role of 9-Aminominocycline Hydrochloride in Modern Antibiotic Development. (2025). APICMO. [Link]

-

ChemBK. (n.d.). 9-aminominocycline sulphate (intermediates of tigecycline). Retrieved January 16, 2026, from [Link]

-

Pandey, K., et al. (2025). 9-AMN exhibits mixed inhibition towards SARS-CoV-2 PLpro enzyme... ResearchGate. [Link]

- Google Patents. (2022).

- Google Patents. (2006). WO2006130501A2 - Tigecycline and methods of preparing 9-nitrominocycline.

- Google Patents. (2022).

-

PubChem. (n.d.). 9-Aminominocycline. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- Google Patents. (2009).

-

Assefa, H., et al. (2006). Synthesis and Antibacterial Activity of 9-substituted Minocycline Derivatives. Bioorganic & Medicinal Chemistry Letters, 16(2), 400-403. [Link]

- Google Patents. (2009).

-

Home Sunshine Pharma. (n.d.). 9-Amino Minocycline Sulphate CAS 149934-20-3. Retrieved January 16, 2026, from [Link]

-

Petersen, P. J., et al. (1999). In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). Antimicrobial Agents and Chemotherapy, 43(4), 738–744. [Link]

-

Ganesan, S., et al. (2021). Evaluation of minocycline combined with favipiravir therapy in coronavirus disease 2019 patients: A case-series study. Journal of Infection and Chemotherapy, 27(10), 1466-1471. [Link]

-

Washington, J. A., et al. (1974). In Vitro Antibacterial Activity of Minocycline and Effect of Agar Medium Utilized in Its Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 6(4), 493-496. [Link]

-

Av-Gay, Y., & Jivan, A. (2007). Bactericidal activity of extended 9-glycyl-amido-minocyclines. Bioorganic & Medicinal Chemistry Letters, 17(23), 6462-6465. [Link]

-

Honeyman, L., et al. (2015). Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044–7053. [Link]

-

Li, R., et al. (2024). A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli. Frontiers in Microbiology, 15. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 16, 2026, from [Link]

- Google Patents. (2010). EP2176216B1 - Methods for synthesizing 9-substituted minocycline.

-

Petersen, P. J., et al. (1999). In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). Antimicrobial Agents and Chemotherapy, 43(4), 738-744. [Link]

-

Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature reviews. Microbiology, 8(6), 423–435. [Link]

-

Cacchi, S., & Fabrizi, G. (2013). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Catalysts, 3(3), 638–682. [Link]

-

Yu, W., et al. (2022). Purification and Structural Characterization of the Auxiliary Activity 9 Native Lytic Polysaccharide Monooxygenase from Thermoascus aurantiacus and Identification of Its C1- and C4-Oxidized Reaction Products. International Journal of Molecular Sciences, 23(19), 11893. [Link]

-

Boutros, F., et al. (2025). 9 Purification of regenerated monomers. ResearchGate. [Link]

Sources

- 1. New developments in tetracycline antibiotics: glycylcyclines and tetracycline efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glycylcyclines: a comparative review with the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Case studies in current drug development: 'glycylcyclines' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tigecycline – The First Glycylcycline to Undergo Clinical Development: An Overview of In Vitro Activity Compared to Tetracycline | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20090099376A1 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

- 8. WO2006130501A2 - Tigecycline and methods of preparing 9-nitrominocycline - Google Patents [patents.google.com]

- 9. CN114957031B - Novel method for synthesizing 9-amino minocycline sulfate - Google Patents [patents.google.com]

- 10. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

- 11. CN110156624B - Method for synthesizing minocycline and derivatives thereof - Google Patents [patents.google.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. This compound | C23H30N4O11S | CID 54726588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 9-Amino Minocycline Sulphate CAS 149934-20-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 15. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli [frontiersin.org]

- 17. DigitalCommons@PCOM - Research Day: 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme [digitalcommons.pcom.edu]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9-Aminominocycline Sulfate: Chemical Structure, Properties, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of 9-Aminominocycline Sulfate, a key synthetic intermediate of the glycylcycline antibiotic tigecycline. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, and analytical characterization. The guide details experimental protocols for synthesis, purification, and analysis, underpinned by the principles of scientific integrity and causality. Visual diagrams are provided to elucidate complex mechanisms and workflows, ensuring a thorough understanding for the intended scientific audience.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In this landscape, the development of novel antimicrobial agents is of paramount importance. 9-Aminominocycline, a derivative of the second-generation tetracycline antibiotic minocycline, is a critical starting material in the synthesis of tigecycline. Tigecycline exhibits a broad spectrum of activity against many multidrug-resistant pathogens. A thorough understanding of the chemical and physical properties of this compound is therefore essential for the efficient and controlled manufacturing of this vital antibiotic. This guide aims to provide a detailed technical resource on this compound, covering its fundamental chemistry and the analytical techniques required for its characterization.

Chemical Identity and Structure

This compound is the salt form of 9-aminominocycline, which is structurally characterized by the addition of an amino group at the 9-position of the minocycline core.

-

IUPAC Name: (4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid[1]

-

CAS Number: 149934-20-3[1]

-

Molecular Formula: C₂₃H₃₀N₄O₁₁S[1]

-

Molecular Weight: 570.6 g/mol [1]

-

Synonyms: 9-Amino minocycline sulphate, Tigecycline Intermediate, 9-Amino-minocycline sulfuric acid[2][]

The core structure is a tetracyclic naphthacenecarboxamide skeleton, which is characteristic of tetracycline antibiotics. The key functional groups that dictate its chemical behavior include the phenolic diketone system, the dimethylamino groups, and the newly introduced aromatic amine at the C9 position. The stereochemistry of the molecule is crucial for its biological activity.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. The sulfate salt form is utilized to improve its stability and handling characteristics.

| Property | Value/Description | Source |

| Appearance | White to off-white solid | [2] |

| Solubility | Data for the sulfate salt is not readily available. However, the related minocycline hydrochloride is sparingly soluble in water and slightly soluble in ethanol. It is soluble in solutions of alkali hydroxides and carbonates.[4] | N/A |

| Melting Point | Not available. | N/A |

| pKa | Experimental pKa values for 9-aminominocycline are not readily available in the literature. The pKa of a molecule describes its acidity and is crucial for understanding its ionization state at different pH values. The tetracycline core has multiple ionizable groups, leading to several pKa values. | N/A |

Synthesis and Purification

9-Aminominocycline is synthesized from minocycline through a two-step process involving nitration followed by reduction.

Synthesis of 9-Aminominocycline

The following is a representative protocol based on established chemical transformations of tetracyclines.

Step 1: Nitration of Minocycline to 9-Nitrominocycline

This step introduces a nitro group at the C9 position of the minocycline aromatic ring. The reaction is typically carried out in a strong acid medium.

-

Protocol:

-

In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), slowly add minocycline to concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).

-

Once the minocycline is dissolved, slowly add a nitrating agent (e.g., nitric acid) dropwise while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

-

The pH of the solution is then adjusted to precipitate the 9-nitrominocycline product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Step 2: Reduction of 9-Nitrominocycline to 9-Aminominocycline

The nitro group is then reduced to an amino group, typically through catalytic hydrogenation.

-

Protocol:

-

Dissolve the 9-nitrominocycline intermediate in a suitable solvent (e.g., a mixture of methanol and N,N-dimethylformamide).

-

Add a hydrogenation catalyst (e.g., palladium on carbon).

-

The reaction mixture is then subjected to hydrogen gas under pressure in a hydrogenation apparatus.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude 9-aminominocycline.

-

Purification of this compound

Crude 9-aminominocycline can be purified by preparative High-Performance Liquid Chromatography (HPLC) and then converted to the sulfate salt.

-

Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is typically used for the purification of tetracycline derivatives.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of a volatile acid like trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is employed.

-

Gradient: The gradient is optimized to achieve good separation of the desired product from impurities. A typical gradient might start with a low percentage of the organic modifier and gradually increase over the course of the run.

-

Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., around 280 nm) is used to monitor the elution of the product.

-

Fraction Collection: Fractions containing the pure product are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization, to yield the purified 9-aminominocycline.

-

-

Salt Formation:

-

The purified 9-aminominocycline free base is dissolved in a suitable solvent.

-

A stoichiometric amount of sulfuric acid is added to form the sulfate salt.

-

The this compound can then be isolated by precipitation or by removing the solvent.

-

Analytical Characterization

A combination of analytical techniques is used to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring reaction progress.

-

Protocol:

-

Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acetate buffer and acetonitrile is a common choice. For instance, a mobile phase consisting of an acetate buffer (e.g., 0.25 M ammonium acetate, 0.1 M EDTA, and triethylamine) and acetonitrile in a ratio of approximately 82:18 (v/v) can be effective.

-

Flow Rate: A typical flow rate is 1.0-1.5 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible results.

-

Detection: UV detection at a wavelength around 280 nm.

-

Sample Preparation: The sample is dissolved in a suitable diluent (e.g., the mobile phase or a mixture of water and acetonitrile).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 9-Aminominocycline and to provide structural information through fragmentation analysis.

-

Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing tetracycline derivatives.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is preferred for accurate mass measurements.

-

Expected Mass: The expected monoisotopic mass for the free base (C₂₃H₂₈N₄O₇) is approximately 472.196 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 473.196.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can be induced to obtain structural information. Common fragmentation pathways for tetracyclines involve losses of water, ammonia, and cleavage of the carboxamide group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 9-Aminominocycline. Both ¹H and ¹³C NMR are employed.

-

Protocol:

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), is used.

-

¹H NMR: The ¹H NMR spectrum will show signals corresponding to the different protons in the molecule. The chemical shifts, splitting patterns, and integration of these signals provide detailed information about the molecular structure. Key signals to look for include those from the aromatic protons, the protons on the tetracyclic core, and the methyl protons of the dimethylamino groups.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the complete structure.

-

Pharmacological Properties

Mechanism of Action

As a tetracycline derivative, the primary mechanism of action of 9-aminominocycline is the inhibition of bacterial protein synthesis.

-

Binding to the 30S Ribosomal Subunit: Tetracyclines bind to the 30S subunit of the bacterial ribosome. This binding site is located near the A-site (aminoacyl-tRNA binding site).

-

Inhibition of Aminoacyl-tRNA Binding: The binding of the tetracycline molecule to the 30S subunit sterically hinders the incoming aminoacyl-tRNA from binding to the A-site.

-

Cessation of Protein Elongation: By preventing the addition of new amino acids to the growing polypeptide chain, protein synthesis is halted, leading to a bacteriostatic effect.

Diagram 1: Mechanism of action of 9-Aminominocycline.

Antimicrobial Spectrum

As an intermediate, this compound is not typically used as an antibiotic itself. However, derivatives of 9-aminominocycline have shown activity against both tetracycline-susceptible and tetracycline-resistant bacteria. The antibacterial spectrum of the final product, tigecycline, is broad and includes Gram-positive, Gram-negative, and anaerobic bacteria.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control well (bacteria only) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Handling and Storage

-

Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a fundamentally important molecule in the synthesis of the potent antibiotic tigecycline. Its chemical structure, with the key C9 amino group, is pivotal to the enhanced antibacterial properties of its derivatives. A thorough understanding of its physicochemical properties and the application of robust analytical methodologies are crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredient. This guide has provided a comprehensive overview of these aspects, offering valuable insights and practical protocols for the scientific community engaged in antibiotic research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Sum, P.-E., et al. (2006). Synthesis and Antibacterial Activity of 9-substituted Minocycline Derivatives. Bioorganic & Medicinal Chemistry Letters, 16(2), 400-403.

-

PubChem. (n.d.). 9-Aminominocycline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111855857A - High performance liquid chromatography detection method for minocycline hydrochloride and impurities thereof.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). ANTIMICROBIAL SUSCEPTIBILITY TEST OF TETRACYCLINE MICROSPHERES. 4(1), 11-18.

- MDPI. (2018). Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. Molecules, 23(10), 2475.

- Google Patents. (n.d.). WO2006130500A2 - Tigecycline and methods of preparing 9-aminominocycline.

- ResearchGate. (2016). The solubility profile and dissolution thermodynamic properties of minocycline hydrochloride in some pure and mixed solvents at several temperatures. Journal of Molecular Liquids, 221, 950-958.

-

How Tetracycline Antibiotics Inhibit Protein Synthesis: Role of the 30S Ribosomal Subunit. (2025, June 13). LinkedIn. Retrieved from [Link]

-

A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines. (n.d.). Frontiers in Molecular Biosciences. Retrieved from [Link]

- Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance. (2005). Antimicrobial Agents and Chemotherapy, 49(5), 1633-1641.

- Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli. (2003). Nucleic Acids Research, 31(18), 5379-5385.

-

Action of tetracycline on 30s ribosomal subunits. (2016, January 19). Biology Stack Exchange. Retrieved from [Link]

- Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics. (2016). South African Journal of Chemistry, 69, 70-76.

-

Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]

- A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli. (2024). Frontiers in Microbiology, 15.

- Google Patents. (n.d.). US2905714A - Recrystallization of tetracycline.

- Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). (2006).

- Google Patents. (n.d.). US20070244335A1 - Isolation of tetracycline derivatives.

Sources

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of 9-Aminominocycline Sulfate

Executive Summary

9-Aminominocycline sulfate is a semi-synthetic tetracycline derivative, distinguished by an amino group at the 9th position of the minocycline scaffold. While retaining the foundational antibacterial mechanism of the tetracycline class—the inhibition of bacterial protein synthesis—this structural modification confers novel and potent biological activities. This guide elucidates the multifaceted mechanism of action of this compound, extending beyond its antimicrobial properties to encompass significant anti-inflammatory, neuroprotective, and unique antiviral effects. As a research compound, it presents a compelling case for further investigation into its therapeutic potential across a spectrum of diseases. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core mechanisms, supporting experimental protocols, and the key signaling pathways modulated by this intriguing molecule.

Chapter 1: Introduction to this compound

Chemical Structure and Lineage

9-Aminominocycline is a second-generation tetracycline, derived from its parent compound, minocycline.[1] The defining structural feature of 9-aminominocycline is the substitution of a hydrogen atom with an amino (-NH2) group at the C9 position of the tetracycline's D ring. This modification has been shown to be pivotal in expanding the compound's biological activity profile.[2][3] this compound is the sulfate salt form of this compound.[4] It has also been identified as an impurity in the manufacturing of Tigecycline, a glycylcycline antibiotic.

Context within the Tetracycline Antibiotic Class

The tetracycline family of antibiotics are broad-spectrum bacteriostatic agents that have been in clinical use for decades.[1] Their primary mechanism of action is the inhibition of protein synthesis in bacteria.[5][6] Minocycline, the direct precursor to 9-aminominocycline, is known for its high lipophilicity, allowing for excellent tissue penetration, including into the central nervous system.[1] Beyond its antibiotic effects, minocycline has been extensively studied for its anti-inflammatory, and neuroprotective properties.[1][7] The introduction of the 9-amino group to this established scaffold marks a significant evolution, bestowing novel enzymatic inhibitory capabilities.[2][3]

Chapter 2: Core Antibacterial Mechanism of Action

Inhibition of Bacterial Protein Synthesis

Consistent with its tetracycline heritage, a core mechanism of action of 9-aminominocycline is the disruption of bacterial protein synthesis.[1][5] This is achieved through high-affinity binding to the 30S ribosomal subunit in bacteria.[6][8] The 30S subunit plays a critical role in the decoding of mRNA.[8] By binding to this subunit, 9-aminominocycline physically obstructs the A-site, preventing the attachment of aminoacyl-tRNA.[6] This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and thereby inhibiting bacterial growth and replication.[8]

Impact of the 9-Amino Modification on Antibacterial Efficacy

The introduction of substituents at the 9-position of the minocycline ring has been explored as a strategy to enhance antibacterial activity, particularly against tetracycline-resistant strains.[9] Studies on various 9-substituted minocycline derivatives have demonstrated that these modifications can lead to improved activity against a range of Gram-positive pathogens that have acquired resistance to older tetracyclines.[9] While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of 9-aminominocycline against a broad panel of bacteria are not extensively published, the existing research on related compounds suggests that the 9-amino group may positively influence its antibacterial spectrum and potency.[9][10]

Experimental Protocol: In Vitro Bacterial Protein Synthesis Inhibition Assay

This protocol describes a cell-free translation assay to quantify the inhibitory effect of 9-aminominocycline on bacterial protein synthesis.

Materials:

-

S30 extract from a suitable bacterial strain (e.g., E. coli)

-

Premix solution (containing amino acids, ATP, GTP, and an ATP regenerating system)

-

Template DNA (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase)

-

This compound stock solution

-

Control antibiotics (e.g., minocycline, tetracycline)

-

Nuclease-free water

-

Luciferase assay reagent or appropriate substrate for the reporter enzyme

-

Luminometer or spectrophotometer

Procedure:

-

Prepare a master mix of the S30 extract and premix solution according to the manufacturer's instructions.

-

Serially dilute the this compound and control antibiotics to the desired concentrations.

-

In a microplate, combine the master mix, template DNA, and either the test compound, control antibiotic, or vehicle (nuclease-free water).

-

Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

-

Following incubation, add the appropriate substrate for the reporter enzyme (e.g., luciferase assay reagent).

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Visualization: Inhibition of Bacterial Ribosome

Caption: 9-Aminominocycline binds to the 30S ribosomal subunit, blocking the A-site.

Chapter 3: Anti-Inflammatory Properties and Mechanisms

Drawing from the well-documented anti-inflammatory effects of its parent compound, minocycline, 9-aminominocycline is presumed to exert similar, if not modulated, activities.[1][7][11]

Attenuation of Pro-inflammatory Mediators

Minocycline has been shown to significantly reduce the production of key pro-inflammatory molecules.[7][11] This includes the suppression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[7] Furthermore, it inhibits the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are central to the inflammatory cascade.[1]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of minocycline are mediated through its influence on several critical intracellular signaling pathways.[7][12]

-

Inhibition of the NF-κB Pathway: Minocycline can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[7][12] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[12]

-

Regulation of MAPK Pathways: Minocycline has been demonstrated to inhibit the activation of p38 mitogen-activated protein kinase (p38 MAPK), a key pathway involved in the stress response and inflammation.[7]

-

Activation of the PI3K/Akt Pathway: Conversely, minocycline can stimulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is known to promote cell survival and can have anti-inflammatory effects.[7]

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory effects of 9-aminominocycline on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution

-

Control compound (e.g., dexamethasone)

-

Reagents for quantifying nitric oxide (Griess reagent) and cytokines (ELISA kits for TNF-α, IL-6)

-

Cell lysis buffer and reagents for Western blotting (antibodies for p-p65, total p65, p-p38, total p38, etc.)

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or the control compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein and nitric oxide).

-

Collect the cell culture supernatant to measure the levels of secreted TNF-α, IL-6, and nitric oxide using ELISA and the Griess assay, respectively.

-

Lyse the cells to extract proteins.

-

Perform Western blot analysis on the cell lysates to determine the phosphorylation status of key signaling proteins like p65 and p38 MAPK.

Visualization: Anti-Inflammatory Signaling Pathways

Caption: 9-Aminominocycline's potential anti-inflammatory signaling modulation.

Chapter 4: Neuroprotective Mechanisms of Action

The neuroprotective properties of tetracyclines, particularly minocycline, are well-established in various models of neurodegeneration.[13][14] These effects are independent of their antibiotic activity and are attributed to their ability to cross the blood-brain barrier and modulate key pathological processes in the central nervous system.[15]

Inhibition of Apoptosis

Minocycline has been shown to exert potent anti-apoptotic effects.[1] It directly inhibits the activity of caspase-1 and caspase-3, key executioner enzymes in the apoptotic cascade.[15][16] By preventing the activation of these caspases, minocycline can protect neurons from programmed cell death induced by various stimuli, including excitotoxicity and oxidative stress.[16]

Attenuation of Oxidative Stress

A significant component of minocycline's neuroprotective action is its ability to combat oxidative stress. It has been shown to be a direct and specific scavenger of peroxynitrite, a highly reactive and damaging free radical.[17] This direct antioxidant activity helps to protect neuronal components, such as mitochondrial DNA, from oxidative damage.[17]

Inhibition of Microglial Activation

In the context of neuroinflammation, the activation of microglia, the resident immune cells of the brain, can be a double-edged sword. While initially protective, chronic activation can lead to the release of neurotoxic factors. Minocycline is a potent inhibitor of microglial activation, thereby reducing the production and release of pro-inflammatory cytokines and other neurotoxic mediators in the brain.[13][18]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to evaluate the neuroprotective effects of 9-aminominocycline against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Cell culture medium and supplements

-

Glutamate solution

-

This compound stock solution

-

Positive control (e.g., MK-801, an NMDA receptor antagonist)

-

Reagents for assessing cell viability (e.g., MTT or LDH assay kit)

-

Reagents for measuring apoptosis (e.g., Caspase-3 activity assay kit)

Procedure:

-

Seed neuronal cells in a multi-well plate and differentiate them if necessary.

-

Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

-

Induce excitotoxicity by adding a high concentration of glutamate to the medium.

-

Incubate for 24 hours.

-

Measure cell viability using the MTT assay (which measures metabolic activity) or by quantifying LDH release into the medium (an indicator of cell death).

-

To assess apoptosis, lyse a parallel set of treated cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit.

-

Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

Visualization: Neuroprotective Signaling Pathways

Caption: Potential neuroprotective mechanisms of 9-aminominocycline.

Chapter 5: Novel Antiviral Activity: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

A Unique Mechanism Conferred by the 9-Amino Group

Recent groundbreaking research has unveiled a novel mechanism of action for 9-aminominocycline: the potent inhibition of the papain-like protease (PLpro) of SARS-CoV-2.[2][3][19] This enzyme is crucial for viral replication and for suppressing the host's innate immune response.[2][20] The introduction of the amino group at the 9th carbon position of minocycline is directly responsible for this activity, as the parent compound, minocycline, shows no inhibitory effect on PLpro.[2][3] 9-aminominocycline inhibits both the proteolytic and the deubiquitinase (DUB) functions of PLpro, with IC50 values of 4.15µM and 4.55µM, respectively.[2]

Efficacy Against Viral Variants and Synergistic Potential

The antiviral activity of 9-aminominocycline extends to clinically relevant variants of SARS-CoV-2. It has demonstrated inhibitory effects against the Delta and Omicron variants with EC50 values of 1.04µM and 2.35µM, respectively.[2][19] Furthermore, when combined with other antiviral agents such as EIDD-1931 (the active form of molnupiravir) or nirmatrelvir (PF-332), 9-aminominocycline exhibits synergistic effects, significantly reducing the required doses for potent inhibition of the Omicron variant in cell culture.[2][19]

Experimental Protocol: SARS-CoV-2 PLpro Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of PLpro's proteolytic activity.

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

Fluorogenic PLpro substrate (e.g., RLRGG-AMC)

-

Assay buffer (e.g., Tris-HCl with DTT)

-

This compound stock solution

-

Control inhibitor (if available)

-

Black, flat-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Serially dilute this compound to the desired concentrations in the assay buffer.

-

In the microplate, add the diluted compound or vehicle control.

-

Add the recombinant PLpro enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic reading of the fluorescence signal (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for 30-60 minutes.

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Visualization: Inhibition of SARS-CoV-2 PLpro

Caption: 9-Aminominocycline inhibits both the proteolytic and deubiquitinase (DUB) functions of SARS-CoV-2 PLpro.

Chapter 6: Summary of Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 9-aminominocycline and its parent compound, minocycline.

Table 1: Antiviral Activity against SARS-CoV-2

| Compound | Target | Assay | IC50 (µM) | EC50 (µM) - Delta | EC50 (µM) - Omicron |

| 9-Aminominocycline | PLpro (Proteolytic) | Enzymatic | 4.15[2] | 1.04[2][19] | 2.35[2][19] |

| 9-Aminominocycline | PLpro (DUB) | Enzymatic | 4.55[2] | - | - |

| Minocycline | PLpro | Enzymatic | >90% Inhibition Not Observed[2][3] | - | - |

Chapter 7: Conclusion and Future Directions

This compound emerges as a molecule with a rich and diverse pharmacological profile. It not only maintains the classic antibacterial mechanism of action inherent to the tetracycline class but also exhibits a novel and potent antiviral activity through the inhibition of SARS-CoV-2 PLpro, a feature directly attributable to its unique 9-amino substitution. Furthermore, based on the extensive data available for its parent compound, minocycline, it is highly probable that 9-aminominocycline also possesses significant anti-inflammatory and neuroprotective properties.

The multifaceted nature of 9-aminominocycline's mechanism of action opens up several avenues for future research. Key areas of investigation should include:

-

Comprehensive Antibacterial Profiling: A thorough evaluation of the antibacterial spectrum of 9-aminominocycline against a wide range of clinically relevant, including multidrug-resistant, bacteria is warranted to understand the full impact of the 9-amino modification.

-

In-depth Anti-inflammatory and Neuroprotective Studies: Direct investigation into the anti-inflammatory and neuroprotective effects of 9-aminominocycline is crucial. This should involve both in vitro and in vivo models to confirm its activity and elucidate the specific signaling pathways it modulates.

-

Pharmacokinetic and Pharmacodynamic Studies: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of 9-aminominocycline is necessary to assess its potential as a therapeutic agent.

-

Exploration of Broader Antiviral Activity: Given its unique mechanism of PLpro inhibition, investigating the activity of 9-aminominocycline against other coronaviruses and viruses that utilize similar proteases would be a logical next step.

References

Sources

- 1. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DigitalCommons@PCOM - Research Day: 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme [digitalcommons.pcom.edu]

- 3. researchgate.net [researchgate.net]

- 4. "9-aminominocycline potentiates the efficacy of EIDD-1931 and PF-332 by" by Kabita Pandey, Devin Shane M Lewis et al. [digitalcommons.pcom.edu]

- 5. Minocycline, focus on mechanisms of resistance, antibacterial activity, and clinical effectiveness: Back to the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]

- 7. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 9. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bactericidal activity of extended 9-glycyl-amido-minocyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Minocycline targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetracyclines inhibit microglial activation and are neuroprotective in global brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotection by tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of tetracyclines on blunt head trauma: An experimental study on rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An investigation of the neuroprotective effects of tetracycline derivatives in experimental models of retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotection by Minocycline Caused by Direct and Specific Scavenging of Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Minocycline affects microglia activation, Abeta deposition, and behavior in APP-tg mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 9-aminominocycline potentiates the efficacy of EIDD-1931 and PF-332 by targeting the papain like protease enzyme of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

9-Aminominocycline Sulfate: A Pharmacological Profile

Introduction

9-Aminominocycline (9-AMC) sulfate is a semi-synthetic tetracycline derivative. It is recognized primarily as a key intermediate in the synthesis of the glycylcycline antibiotic tigecycline and is also one of its metabolites.[1] While historically viewed in the context of its parent compounds, recent research has illuminated the intrinsic pharmacological activities of 9-aminominocycline, revealing a profile that extends beyond that of a mere metabolic byproduct. This technical guide provides a comprehensive overview of the pharmacological properties of 9-aminominocycline sulfate, with a focus on its antibacterial and antiviral activities, mechanism of action, and emerging therapeutic potential.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |

| Molecular Formula | C23H30N4O11S |

| Molecular Weight | 570.57 g/mol |

| Appearance | White solid |

| CAS Number | 149934-20-3 |

Antibacterial Activity

While tetracyclines are generally considered bacteriostatic, inhibiting protein synthesis to halt bacterial growth[2][3], the precise nature of 9-aminominocycline's intrinsic antibacterial action (bacteriostatic versus bactericidal) is not extensively documented. However, its activity has been demonstrated in several contexts, most notably in its synergistic effects with other antibiotics.

Synergistic Activity with Tigecycline

A significant area of interest is the ability of 9-aminominocycline to potentiate the activity of tigecycline, particularly against resistant bacterial strains. In a study focusing on tet(X4)-positive Escherichia coli, which is resistant to tigecycline, 9-aminominocycline demonstrated a remarkable synergistic effect.[1]

Key Findings:

-

9-aminominocycline enhanced the susceptibility of tet(X4)-positive E. coli to tigecycline by 8- to 16-fold.[1]

-

The Fractional Inhibitory Concentration Index (FICI) values indicated a synergistic antimicrobial effect.[1]

-

At a concentration of 1 µg/mL, tigecycline alone did not inhibit bacterial growth; however, in combination with 9-aminominocycline, significant growth inhibition was observed.[1]

Mechanism of Synergistic Action:

The synergistic effect of 9-aminominocycline with tigecycline is attributed to a multi-faceted mechanism:

-

Increased Membrane Permeability: 9-aminominocycline disrupts the bacterial extracellular membranes, leading to increased permeability.[1]

-

Promotion of Oxidative Damage: The combination of 9-aminominocycline and tigecycline promotes oxidative damage within the bacterial cells.[1]

-

Inhibition of Efflux Pumps: 9-aminominocycline has been shown to inhibit efflux pump activity, a common mechanism of antibiotic resistance.[1]

This combination of effects leads to an accumulation of tigecycline within the bacteria, overwhelming resistance mechanisms and restoring its antibacterial efficacy.[1]

Intrinsic Antibacterial Spectrum

While comprehensive data on the intrinsic antibacterial spectrum of 9-aminominocycline is limited, its structural similarity to minocycline suggests activity against a range of Gram-positive and Gram-negative bacteria. One study noted that a derivative, 9-hydrazino-acetyl-amido-minocycline, retained a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of minocycline.[4] Further research is required to fully elucidate the MICs of 9-aminominocycline against a broad panel of clinically relevant bacteria.

Antiviral Activity

A novel and significant aspect of 9-aminominocycline's pharmacological profile is its potent antiviral activity against SARS-CoV-2.[5]

Mechanism of Antiviral Action

9-aminominocycline has been identified as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a crucial enzyme for viral replication and evasion of the host immune response.[5][6] The introduction of an amino group at the 9th carbon position of the minocycline scaffold is critical for this activity, as minocycline alone does not inhibit the PLpro enzyme.[5]

The mechanism of inhibition is characterized as mixed inhibition, where 9-aminominocycline binds to the catalytic site of the PLpro enzyme, disrupting both its proteolytic and deubiquitinase (DUB) functions.[5][7]

Caption: Mechanism of 9-Aminominocycline's antiviral action on SARS-CoV-2 PLpro.

Antiviral Potency

The inhibitory activity of 9-aminominocycline against SARS-CoV-2 PLpro is significant, with reported IC50 values of 4.15 µM for proteolytic activity and 4.55 µM for DUB activity.[5] It has also demonstrated efficacy against different SARS-CoV-2 variants, with EC50 values of 1.04 µM against the Delta variant and 2.35 µM against the Omicron variant.[8]

Synergistic Antiviral Effects

Similar to its antibacterial properties, 9-aminominocycline exhibits synergistic effects when combined with other antiviral agents. Studies have shown that it potentiates the efficacy of EIDD-1931 (an active form of molnupiravir) and nirmatrelvir (PF-332), allowing for reduced doses of these drugs to achieve the same level of viral inhibition.[6]

Pharmacokinetics

Following intravenous administration of tigecycline, it is partly metabolized, with one of the pathways being amide hydrolysis followed by N-acetylation to form N-acetyl-9-aminominocycline.[9][10] This indicates that 9-aminominocycline is formed in the body after tigecycline administration.

In studies with radiolabeled tigecycline, radioactivity in the serum, which would include metabolites like 9-aminominocycline, had a shorter half-life (6.9 hours) compared to the parent drug (55.8 hours).[9] The volume of distribution for radioactivity was also smaller (3.3 L/kg) than that of tigecycline (21.0 L/kg).[9] This suggests that 9-aminominocycline may be more rapidly cleared and have a more limited tissue distribution than its parent compound. However, dedicated studies are needed to confirm the specific ADME (absorption, distribution, metabolism, and excretion) profile of 9-aminominocycline.

Toxicology and Safety Profile

Comprehensive toxicological data for this compound is limited. However, in an in vivo study evaluating its synergistic activity with tigecycline in a mouse model, 9-aminominocycline displayed no noticeable toxicity.[1] Furthermore, in vitro studies of its antiviral activity showed that 9-aminominocycline did not exhibit cytotoxicity against uninfected lung carcinoma cells at concentrations up to 50 µM.[5] While these findings are promising, further dedicated toxicological studies are necessary to establish a complete safety profile for therapeutic use.

Experimental Protocols

Checkerboard Micro-dilution Assay for Synergistic Antibacterial Activity

This protocol is a standard method for evaluating the synergistic effects of two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial suspension (e.g., E. coli) adjusted to 1 x 10^6 CFUs/mL

-

Stock solutions of 9-aminominocycline and tigecycline

Procedure:

-

Serially dilute 9-aminominocycline two-fold along the x-axis of the 96-well plate in CAMHB.

-

Serially dilute tigecycline two-fold along the y-axis of the 96-well plate in CAMHB.

-

Add 100 µL of the bacterial suspension to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive/Indifference

-

FICI > 4: Antagonism

-

Sources

- 1. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. [Bacteriostatic - bactericidal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bactericidal activity of extended 9-glycyl-amido-minocyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DigitalCommons@PCOM - Research Day: 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme [digitalcommons.pcom.edu]

- 6. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism, excretion, and pharmacokinetics of [14C]tigecycline, a first-in-class glycylcycline antibiotic, after intravenous infusion to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

9-Aminominocycline: A Technical Guide to a Minocycline Derivative with Renewed Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Foreword: Re-evaluating a Key Intermediate in the Age of Antimicrobial Resistance

Historically relegated to the role of a critical intermediate in the synthesis of the glycylcycline antibiotic tigecycline, 9-aminominocycline is emerging from the shadows as a molecule of significant interest in its own right. This technical guide provides a comprehensive overview of 9-aminominocycline, moving beyond its foundational role to explore its intrinsic biological activities, synergistic potential, and novel therapeutic avenues. As the scientific community grapples with the escalating crisis of antimicrobial resistance, a deeper understanding of compounds like 9-aminominocycline is not just advantageous, but essential. This document serves as a resource for researchers and drug development professionals, offering detailed methodologies, mechanistic insights, and a critical evaluation of its potential as a next-generation therapeutic agent.

Chemical Identity and Synthesis

9-Aminominocycline is a semi-synthetic tetracycline derivative, characterized by the addition of an amino group at the 9th position of the minocycline scaffold.

Chemical Structure:

-

Molecular Formula: C₂₃H₂₈N₄O₇

-

Molecular Weight: 472.49 g/mol

Synthesis Protocol

The synthesis of 9-aminominocycline is a multi-step process commencing from minocycline. The following protocol is a synthesized methodology based on established patent literature, designed to provide a reproducible pathway for laboratory-scale synthesis.

Experimental Protocol: Synthesis of 9-Aminominocycline Sulfate

This protocol outlines a common route involving nitration of minocycline followed by reduction.

Step 1: Nitration of Minocycline

-

Dissolve minocycline hydrochloride in acetic acid.

-

Introduce a nitrating agent to initiate the nitration reaction, yielding 9-nitrominocycline.

-

Add dilute sulfuric acid to the reaction mixture to facilitate salt conversion.

-

Induce crystallization, followed by filtration, washing, and drying to obtain 9-nitrominocycline sulfate.

Step 2: Reduction of 9-Nitrominocycline Sulfate

-

Dissolve the 9-nitrominocycline sulfate in an aqueous solution of acetic acid.

-

Add a reducing agent to the solution to initiate the reduction of the nitro group to an amino group, forming 9-aminominocycline.

-

Following the reduction, add dilute sulfuric acid for salt conversion.

-

The final product, this compound, is obtained through extraction, crystallization, washing, and drying.

This method is favored for its improved safety profile and cost-effectiveness compared to traditional methods that utilize concentrated sulfuric acid and palladium-carbon catalytic hydrogen reduction.

Antimicrobial Activity: A Dual Role

9-Aminominocycline exhibits a fascinating dual role in the realm of antimicrobial activity. While it possesses intrinsic, albeit moderate, antibacterial properties, its most significant contribution lies in its potent synergistic effects when combined with other antibiotics, particularly tigecycline.

Intrinsic Antibacterial Spectrum

While not as potent as its parent compound, minocycline, or its derivative, tigecycline, 9-aminominocycline does exhibit in vitro antimicrobial activity against certain bacterial strains. Notably, it has shown inhibitory effects against tigecycline-resistant Escherichia coli strains, although at high concentrations (128–1,024 μg/mL)[1][2].

Synergistic Antibacterial Activity with Tigecycline

The primary antibacterial significance of 9-aminominocycline lies in its ability to restore the sensitivity of drug-resistant bacteria to tigecycline. This synergistic relationship is particularly effective against pathogens harboring the tet(X4) resistance gene.

Table 1: Synergistic Activity of 9-Aminominocycline (9-AMC) and Tigecycline against tet(X4)-positive E. coli

| Strain | MIC of Tigecycline Alone (μg/mL) | MIC of Tigecycline with 9-AMC (μg/mL) | Fold-change in Tigecycline MIC |

| E. coli DH5α-pET30a + tet(X4) | ≥8 | 0.5 - 1 | 8-16 fold decrease |

| E. coli 47R (clinical isolate) | ≥8 | 0.5 - 1 | 8-16 fold decrease |

| E. coli 2DZ50T (clinical isolate) | ≥8 | 0.5 - 1 | 8-16 fold decrease |

Mechanism of Synergy:

The synergistic effect of 9-aminominocycline with tigecycline is multi-faceted, involving a coordinated attack on bacterial defenses.

-

Inhibition of Tet(X4) Inactivating Enzyme: 9-aminominocycline demonstrates a more stable binding to the Tet(X4) enzyme compared to tigecycline. This preferential binding is thought to occupy the enzyme, thereby protecting tigecycline from inactivation and allowing it to exert its antibacterial effect[1][3].

-

Increased Membrane Permeability: The combination of 9-aminominocycline and tigecycline leads to significant disruption of the bacterial cell membrane, causing morphological changes such as twisting, deformation, and even rupture[1].

-

Promotion of Oxidative Damage: The synergistic duo enhances the production of reactive oxygen species (ROS), leading to increased oxidative stress within the bacterial cell[1][3].

-

Reduction of Intracellular ATP: The combination therapy has been shown to decrease the levels of intracellular ATP, impacting the energy-dependent processes of the bacteria, including efflux pump activity[1][3].

Logical Relationship of Synergistic Mechanism:

Caption: Synergistic mechanism of 9-aminominocycline and tigecycline.

Novel Antiviral Activity

In a significant departure from its known antibacterial properties, recent research has unveiled a potent antiviral activity of 9-aminominocycline against SARS-CoV-2.

Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

9-Aminominocycline has been identified as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication and the suppression of the host's antiviral immune response[4]. In contrast, the parent compound, minocycline, shows no inhibitory effect on this enzyme.

Table 2: Inhibitory Activity of 9-Aminominocycline (9-AMN) against SARS-CoV-2 PLpro

| Parameter | Value |

| IC₅₀ (Proteolytic Activity) | 4.15 µM |

| IC₅₀ (Deubiquitinase Activity) | 4.55 µM |

| EC₅₀ (Delta Variant) | 1.04 µM |

| EC₅₀ (Omicron Variant) | 2.35 µM |

Mechanism of Antiviral Action:

Enzyme kinetics studies have revealed that 9-aminominocycline functions as a mixed inhibitor of PLpro. It binds to the active site of the enzyme, thereby disrupting its normal function[4]. This inhibition of PLpro represents a promising new target for antiviral therapies against SARS-CoV-2 and potentially other coronaviruses.

Experimental Workflow for PLpro Inhibition Assay:

Caption: Workflow for SARS-CoV-2 PLpro inhibition assay.

Pharmacokinetics and Safety Profile

As a metabolite of tigecycline, the pharmacokinetic profile of 9-aminominocycline is intrinsically linked to its parent drug. However, a comprehensive understanding of its independent pharmacokinetic parameters is still an area of active investigation.

Pharmacokinetics

Currently, there is a lack of publicly available, detailed in vivo pharmacokinetic data specifically for 9-aminominocycline, such as its half-life, clearance, and volume of distribution. As a metabolite of tigecycline, its formation and elimination are dependent on the metabolism of the parent compound. Further studies are warranted to fully characterize its pharmacokinetic profile.

Safety and Toxicology

Safety evaluation studies have indicated no noticeable toxicity for 9-aminominocycline in the context of its synergistic use with tigecycline[1]. However, as a tetracycline derivative, it is prudent to consider the class-specific toxicities. The tetracycline class is known to have potential effects on developing bones and teeth, and can be associated with photosensitivity and, in some cases, hepatotoxicity and nephrotoxicity at high doses. Specific LD50 and detailed cytotoxicity data for 9-aminominocycline are not yet widely available.

Future Directions and Conclusion

9-Aminominocycline has transcended its role as a mere synthetic intermediate. Its potent synergistic activity against multi-drug resistant bacteria and its novel antiviral properties position it as a compound of significant therapeutic interest.

Key areas for future research include:

-

Comprehensive Evaluation of Intrinsic Antibacterial Spectrum: A broader screening against a diverse panel of clinically relevant pathogens is necessary to fully understand its potential as a standalone agent.

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: Elucidating the full PK/PD profile of 9-aminominocycline is crucial for any potential clinical development.

-